(4-Bromo-2-fluoro-5-methylphenyl)boronic acid
Overview
Description
(4-Bromo-2-fluoro-5-methylphenyl)boronic acid is an organoboron compound characterized by the presence of a boronic acid group attached to a bromo-fluoro-methyl-substituted phenyl ring. This compound is widely used in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction, which forms carbon-carbon bonds.
Synthetic Routes and Reaction Conditions:
Boronic Acid Synthesis: The compound can be synthesized through the reaction of 4-bromo-2-fluoro-5-methylphenyl lithium with boronic acid derivatives under inert atmosphere conditions.
Industrial Production Methods: On an industrial scale, the compound is typically produced via a multi-step synthesis starting from commercially available precursors such as 4-bromo-2-fluoro-5-methylbenzene
Types of Reactions:
Suzuki-Miyaura Coupling: This reaction involves the cross-coupling of this compound with aryl halides in the presence of a palladium catalyst.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form the corresponding phenol or reduction to form the corresponding boronic acid derivatives.
Substitution Reactions: It can participate in nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Palladium Catalysts: Commonly used catalysts include palladium(II) acetate and palladium(0) complexes.
Solvents: Reactions are typically carried out in solvents such as toluene, tetrahydrofuran (THF), or water.
Temperature: Reactions are often conducted at elevated temperatures to facilitate the coupling process.
Major Products Formed:
Biaryls: The primary products of Suzuki-Miyaura coupling reactions are biaryls, which are valuable intermediates in pharmaceuticals and materials science.
Phenols and Boronic Esters: Oxidation and esterification reactions yield phenols and boronic esters, respectively.
Scientific Research Applications
(4-Bromo-2-fluoro-5-methylphenyl)boronic acid is extensively used in scientific research due to its versatility in organic synthesis:
Chemistry: It is a key reagent in cross-coupling reactions, enabling the formation of complex organic molecules.
Biology: The compound is used in the synthesis of biologically active molecules, including potential drug candidates.
Medicine: It plays a role in the development of pharmaceuticals, particularly in the synthesis of anti-cancer and anti-inflammatory agents.
Industry: It is utilized in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism by which (4-Bromo-2-fluoro-5-methylphenyl)boronic acid exerts its effects primarily involves its participation in cross-coupling reactions. The boronic acid group facilitates the formation of carbon-carbon bonds through the transmetalation step, where the boronic acid reacts with a palladium catalyst to form an organopalladium intermediate, which then undergoes a coupling reaction with an aryl halide to form the final product.
Molecular Targets and Pathways Involved:
Palladium-Catalyzed Reactions: The compound acts as a substrate in palladium-catalyzed cross-coupling reactions, targeting the formation of biaryl compounds.
Organic Synthesis Pathways: It is involved in various synthetic pathways aimed at constructing complex organic molecules.
Comparison with Similar Compounds
5-Bromo-2-fluoro-4-methylphenylboronic acid: This compound is structurally similar but differs in the position of the bromo and fluoro substituents.
2-Fluoro-5-methoxyphenylboronic acid: Another related compound with a methoxy group instead of a methyl group.
Uniqueness: (4-Bromo-2-fluoro-5-methylphenyl)boronic acid is unique due to its specific substitution pattern on the phenyl ring, which influences its reactivity and the types of products it can form in cross-coupling reactions. Its ability to participate in various organic reactions makes it a valuable reagent in both research and industrial applications.
Properties
IUPAC Name |
(4-bromo-2-fluoro-5-methylphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BBrFO2/c1-4-2-5(8(11)12)7(10)3-6(4)9/h2-3,11-12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZFBYUHHOMKXAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1F)Br)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BBrFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60716579 | |
Record name | (4-Bromo-2-fluoro-5-methylphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60716579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.84 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
677777-57-0 | |
Record name | (4-Bromo-2-fluoro-5-methylphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60716579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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